molecular formula C15H23FOS B5045813 1-Fluoro-2-(6-propan-2-ylsulfanylhexoxy)benzene

1-Fluoro-2-(6-propan-2-ylsulfanylhexoxy)benzene

Cat. No.: B5045813
M. Wt: 270.4 g/mol
InChI Key: PISWRJGZFPJYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-2-(6-propan-2-ylsulfanylhexoxy)benzene is an organic compound characterized by the presence of a fluorine atom, a benzene ring, and a hexoxy chain with a propan-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-2-(6-propan-2-ylsulfanylhexoxy)benzene typically involves the following steps:

    Formation of the Hexoxy Chain: The hexoxy chain can be synthesized through a series of reactions involving the appropriate alcohol and halogenated compounds.

    Introduction of the Propan-2-ylsulfanyl Group: This step involves the reaction of the hexoxy chain with a propan-2-ylsulfanyl reagent under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-(6-propan-2-ylsulfanylhexoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the fluorine atom or modify the sulfanyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-fluorinated or modified sulfanyl derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-Fluoro-2-(6-propan-2-ylsulfanylhexoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(6-propan-2-ylsulfanylhexoxy)benzene involves its interaction with specific molecular targets. The fluorine atom and sulfanyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.

Comparison with Similar Compounds

  • 1-Fluoro-2-(trifluoromethyl)benzene
  • 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
  • 1-Fluoro-2,4-dinitrobenzene

Uniqueness: 1-Fluoro-2-(6-propan-2-ylsulfanylhexoxy)benzene is unique due to the presence of the hexoxy chain with a propan-2-ylsulfanyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-fluoro-2-(6-propan-2-ylsulfanylhexoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FOS/c1-13(2)18-12-8-4-3-7-11-17-15-10-6-5-9-14(15)16/h5-6,9-10,13H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISWRJGZFPJYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCCCOC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.